molecular formula C23H22O6 B3034718 2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one CAS No. 211799-56-3

2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one

Cat. No.: B3034718
CAS No.: 211799-56-3
M. Wt: 394.4 g/mol
InChI Key: KQWHMSRCYTXPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one is a synthetic compound known for its unique structural features and diverse biological activities. This compound belongs to the class of pyranochromenones, which are characterized by a fused pyran ring and a chromenone core. The presence of the trimethoxyphenyl group enhances its pharmacological properties, making it a subject of interest in various scientific research fields .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with “2’,4’,5’-Trimethoxy-2’‘,2’‘-dimethylpyrano[5’‘,6’':6,7]isoflavone” are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the pyranochromenone structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the chromenone core.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities .

Mechanism of Action

The compound exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-23(2)7-6-13-8-15-19(10-17(13)29-23)28-12-16(22(15)24)14-9-20(26-4)21(27-5)11-18(14)25-3/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWHMSRCYTXPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Reactant of Route 2
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Reactant of Route 3
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Reactant of Route 4
Reactant of Route 4
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Reactant of Route 5
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Reactant of Route 6
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.